Oxybutynin N-oxide

Description

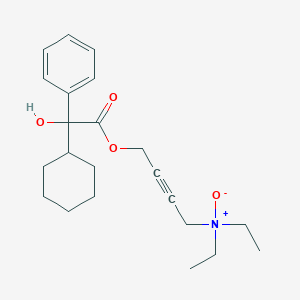

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBINNMJXZZEDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001669 | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80976-68-7 | |

| Record name | Oxybutynin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Oxybutynin N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin (B1027) N-oxide, a primary metabolite and potential impurity of the anticholinergic drug oxybutynin, is a compound of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of the synthesis of Oxybutynin N-oxide, focusing on the direct oxidation of oxybutynin. This document includes experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. Its metabolic profile is of critical importance for understanding its efficacy and side-effect profile. This compound is one of the key metabolites formed through the N-oxidation of the tertiary amine group in the oxybutynin molecule. The synthesis of this compound is essential for its use as a reference standard in analytical studies, for toxicological evaluations, and for further investigation into its pharmacological activity. This guide details the chemical synthesis of this compound from its parent compound, oxybutynin.

Synthetic Pathway

The most direct and common method for the synthesis of this compound is the oxidation of the tertiary amine functionality in oxybutynin. This transformation is typically achieved using a suitable oxidizing agent, with hydrogen peroxide being a frequently utilized and environmentally benign option.

The general reaction is as follows:

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the following general procedure is based on established methods for the N-oxidation of tertiary amines using hydrogen peroxide.

Preparation of Oxybutynin Free Base

Oxybutynin is often supplied as a hydrochloride salt. For the N-oxidation reaction, it is typically necessary to first convert the salt to the free base.

Materials:

-

Oxybutynin hydrochloride

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Oxybutynin hydrochloride in deionized water.

-

Slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate with stirring until the pH of the solution is basic (pH > 8).

-

Extract the aqueous solution multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield oxybutynin free base, typically as an oil or a low-melting solid.

N-Oxidation of Oxybutynin

Materials:

-

Oxybutynin free base

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution is common)

-

Methanol or another suitable solvent

-

Manganese dioxide (MnO₂) (for quenching excess peroxide)

Procedure:

-

Dissolve the oxybutynin free base in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution with continuous stirring. The molar ratio of oxybutynin to hydrogen peroxide may need to be optimized, but a 1:1.1 to 1:1.5 ratio is a common starting point.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a period of several hours to overnight. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture again in an ice bath.

-

Carefully add manganese dioxide in small portions to quench the excess hydrogen peroxide. The decomposition of peroxide is exothermic and will be accompanied by gas evolution (oxygen).

-

Once the peroxide is fully quenched (as indicated by the cessation of gas evolution and a negative test with peroxide indicator strips), filter the mixture to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product may be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford pure this compound.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₁NO₄ | [1][2] |

| Molecular Weight | 373.5 g/mol | [1][2] |

| CAS Number | 80976-68-7 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, DMSO | [3] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of Oxybutynin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) N-oxide is a primary metabolite of oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder. As a metabolite, understanding its physicochemical properties is crucial for a comprehensive understanding of the parent drug's pharmacology, metabolism, and potential for drug-drug interactions. This technical guide provides a summary of the known physicochemical properties of Oxybutynin N-oxide, outlines general experimental protocols for their determination, and describes its principal metabolic pathway.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some data is available from literature and commercial suppliers, specific experimental values for several key parameters, such as water solubility, pKa, and logP, are not extensively reported.

| Property | Value | Source |

| IUPAC Name | 4-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethylbut-2-yn-1-amine oxide | [1][2][3] |

| Chemical Formula | C₂₂H₃₁NO₄ | [1][4] |

| Molecular Weight | 373.49 g/mol | [1][4] |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | Not available | |

| Water Solubility | Expected to be soluble based on the polar N-oxide group, but quantitative data is not available. | |

| pKa | Estimated to be in the range of 4-5, typical for tertiary amine N-oxides. Specific experimental data is not available. | |

| logP | Not available. The presence of the polar N-oxide group would likely decrease the logP compared to the parent compound, oxybutynin. | |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol. | [5] |

Experimental Protocols

Synthesis and Purification of this compound

A general approach to the synthesis of tertiary amine N-oxides involves the oxidation of the corresponding tertiary amine.

Synthesis Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Protocol:

-

Dissolution: Dissolve oxybutynin free base in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the organic layer with an aqueous solution (e.g., sodium bicarbonate solution) to remove acidic byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Water Solubility (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration):

-

Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

LogP Determination (Shake-Flask Method):

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of this compound in the water phase.

-

Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established.

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Metabolic Pathway

Oxybutynin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6] One of the significant metabolic pathways is the N-oxidation of the tertiary amine to form this compound. This metabolite can then undergo a rearrangement to form an enaminoketone.

Metabolic Conversion of Oxybutynin

Caption: Metabolic pathway of oxybutynin to this compound and its subsequent rearrangement.

In Vitro Metabolism Studies:

Protocols for studying the metabolism of oxybutynin in human liver microsomes typically involve the following steps:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (or NADPH), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Initiation of Reaction: Add Oxybutynin (the substrate) to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of metabolites, including this compound, using LC-MS/MS.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of this compound. While some fundamental data are available, further experimental determination of its water solubility, pKa, and logP is necessary for a more complete profile. The outlined metabolic pathway highlights the importance of this metabolite in the overall disposition of oxybutynin. The provided general experimental protocols can serve as a foundation for researchers and drug development professionals to further characterize this important molecule.

References

The Formation of Oxybutynin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) is a widely prescribed anticholinergic agent for the treatment of overactive bladder. Its therapeutic action is primarily mediated by its antagonism of muscarinic receptors in the bladder. The metabolism of oxybutynin is complex, involving multiple pathways that significantly influence its efficacy and side-effect profile. While N-deethylation to N-desethyloxybutynin (DEO) is a major metabolic route, N-oxidation of the parent compound to form Oxybutynin N-oxide (Oxy-NO) is also a recognized, albeit less quantitatively characterized, pathway.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of this compound formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.

Core Mechanism of this compound Formation

The formation of this compound occurs through the direct oxidation of the tertiary amine nitrogen atom within the oxybutynin molecule. This biotransformation is primarily enzymatic, taking place predominantly in the liver.

Enzymatic Pathways

While the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP3A5, is heavily involved in the overall metabolism of oxybutynin, the N-oxidation to Oxy-NO is likely catalyzed by a different class of enzymes: the Flavin-containing monooxygenases (FMOs).[4][5][6][7] FMOs are specialized in the oxidation of soft nucleophiles, such as the nitrogen and sulfur atoms in xenobiotics.[4][5] The tertiary amine in oxybutynin presents a prime substrate for FMO-mediated N-oxidation.

The general mechanism for FMO-catalyzed N-oxidation involves the following steps:

-

Reduction of the FAD cofactor by NADPH.

-

Reaction of the reduced FAD with molecular oxygen to form a C4a-hydroperoxyflavin intermediate.

-

Nucleophilic attack by the tertiary amine of oxybutynin on the terminal oxygen of the hydroperoxyflavin.

-

Transfer of the oxygen atom to the nitrogen, forming the N-oxide, and release of the hydroxylated flavin.

-

Dehydration of the flavin and release of NADP+ to regenerate the enzyme for the next catalytic cycle.

Caption: FMO-mediated N-oxidation of Oxybutynin.

Spontaneous Rearrangement of this compound

An interesting and important aspect of this compound chemistry is its propensity to undergo a spontaneous rearrangement to form an enaminoketone (Oxy-EK).[1][2] This rearrangement has been observed in both metabolic studies and in the degradation of oxybutynin under oxidative conditions.[1]

Caption: Metabolic pathways of Oxybutynin.

Quantitative Data Summary

While extensive pharmacokinetic data is available for oxybutynin and its major active metabolite, N-desethyloxybutynin (DEO), specific kinetic parameters for the formation of this compound are not well-documented in the literature. The following tables summarize relevant quantitative data for oxybutynin metabolism.

Table 1: Pharmacokinetic Parameters of Oxybutynin and N-desethyloxybutynin (DEO) for Different Formulations.

| Parameter | Oral Immediate-Release | Oral Extended-Release | Transdermal Patch |

| Oxybutynin Bioavailability | ~6%[8] | Higher than IR (153% relative to IR)[9] | ~80%[8] |

| DEO/Oxybutynin AUC Ratio | ~5-12[10] | Lower than IR | ~1.3-1.5[11] |

| Oxybutynin Cmax (single dose) | Not specified | Not specified | 3.4 ± 1.1 ng/mL[11] |

| Oxybutynin Tmax (single dose) | < 1 hour[11] | ~11-13 hours[9] | 36 hours[11] |

| Oxybutynin Half-life | ~2-3 hours[12] | ~13 hours[12] | Not specified |

Table 2: In Vitro Kinetic Parameters for N-desethyloxybutynin Formation.

| Parameter | Value | Source |

| Km | 16.5 ± 5.2 µM | [1] |

| Vmax | 76.8 ± 3.7 pmol/mg/h | [1] |

Note: These kinetic parameters are for the N-deethylation reaction, not N-oxidation.

Experimental Protocols

In Vitro Metabolism of Oxybutynin in Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of oxybutynin, including the formation of this compound.

1. Materials and Reagents:

-

Oxybutynin hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Internal standard (e.g., deuterated oxybutynin)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of oxybutynin in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add oxybutynin to the incubation mixture to achieve the desired final concentration (e.g., 1-100 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (A: water with 0.1% formic acid; B: acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the parent drug and its metabolites.

-

Oxybutynin: Monitor a specific precursor-to-product ion transition (e.g., m/z 358.2 → 142.2).[13]

-

This compound: Determine the appropriate MRM transition based on the molecular weight (374.5 g/mol ).

-

N-desethyloxybutynin: Monitor a specific precursor-to-product ion transition (e.g., m/z 330.3 → 96.1).[13]

-

Caption: Workflow for in vitro metabolism study.

Synthesis of this compound

A general method for the synthesis of tertiary amine N-oxides involves oxidation with a suitable oxidizing agent.

1. Materials and Reagents:

-

Oxybutynin free base

-

Hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) or potassium peroxymonosulfate.[8]

-

A suitable solvent (e.g., methanol, dichloromethane)

-

Reagents for purification (e.g., column chromatography materials)

2. Synthetic Procedure (Conceptual):

-

Dissolve oxybutynin free base in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., H₂O₂) dropwise with stirring.

-

Allow the reaction to proceed at low temperature, monitoring the progress by a suitable method (e.g., thin-layer chromatography).

-

Once the reaction is complete, quench any remaining oxidizing agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product, this compound, using a technique such as column chromatography.

-

Characterize the final product using methods like mass spectrometry and NMR to confirm its structure.

Conclusion

The N-oxidation of oxybutynin to this compound is a relevant metabolic pathway, likely mediated by Flavin-containing monooxygenases. This metabolite can further undergo a spontaneous rearrangement to form an enaminoketone. While quantitative data on the kinetics of Oxy-NO formation is limited, the analytical methods for its detection and the conceptual framework for its synthesis are established. A deeper understanding of this pathway is crucial for a comprehensive assessment of oxybutynin's disposition and for the development of new drug candidates with optimized metabolic profiles. Further research is warranted to elucidate the specific FMO isoforms involved and to quantify the contribution of this pathway to the overall clearance and pharmacological effect of oxybutynin.

References

- 1. researchgate.net [researchgate.net]

- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of transdermal oxybutynin: in vitro and in vivo performance of a novel delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jchps.com [jchps.com]

understanding the metabolic pathway of Oxybutynin to its N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder, undergoes extensive hepatic metabolism that significantly influences its efficacy and side-effect profile. While N-deethylation and hydroxylation are well-characterized metabolic routes, the N-oxidation pathway represents a critical but less quantitatively understood aspect of its biotransformation. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of Oxybutynin N-oxide (Oxy-NO) and its subsequent rearrangement to an enaminoketone (Oxy-EK). This document outlines the enzymatic systems likely involved, presents available metabolic data, details robust experimental protocols for in vitro investigation, and provides visual representations of the metabolic and experimental workflows.

Introduction

Oxybutynin is a tertiary amine and a competitive antagonist of muscarinic receptors, primarily M1 and M3 subtypes.[1] Its therapeutic action in reducing urinary urgency and frequency is well-established. However, its oral bioavailability is low (approximately 6%) due to significant first-pass metabolism in the liver and gut wall.[1] This extensive metabolism leads to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin (DEO) and the less characterized this compound (Oxy-NO).[1][2] Understanding the complete metabolic fate of oxybutynin, including the N-oxidation pathway, is crucial for optimizing drug delivery, predicting drug-drug interactions, and developing new formulations with improved therapeutic profiles.

The Metabolic Pathway of Oxybutynin to its N-Oxide

The metabolism of oxybutynin is complex, involving multiple oxidative reactions. The formation of the N-oxide metabolite is a key step in a distinct metabolic route.

Key Metabolic Reactions

Recent studies have delineated three primary oxidative metabolic pathways for oxybutynin[2][3]:

-

N-deethylation: This pathway leads to the formation of N-desethyloxybutynin (Oxy-DE), a major and pharmacologically active metabolite.

-

Hydroxylation: This reaction occurs on the cyclohexyl ring of the oxybutynin molecule.

-

N-oxidation: This pathway involves the direct oxidation of the tertiary amine to form this compound (Oxy-NO). This N-oxide can then undergo a rearrangement to form an enaminoketone (Oxy-EK).[2][3]

The formation of this compound is a critical branch in the metabolic cascade, contributing to the overall clearance of the parent drug.[2]

Enzymology of N-Oxidation

The N-oxidation of tertiary amines is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes:

-

Cytochrome P450 (CYP) System: While the CYP system, particularly CYP3A4 , is the main driver of oxybutynin's overall metabolism, its specific contribution to N-oxide formation is not yet fully quantified.[1]

-

Flavin-Containing Monooxygenases (FMOs): FMOs are specialized in the oxygenation of nucleophilic heteroatoms, such as the nitrogen in tertiary amines. FMO3 is the most abundant and important FMO isoform in the adult human liver and is a likely key contributor to the formation of this compound.[4][5][6]

The relative contribution of CYPs and FMOs to oxybutynin N-oxidation in humans remains an area for further investigation.

Quantitative Data on Oxybutynin Metabolism

| Metabolite | Enzyme(s) | Km (µM) | Vmax (nmol/mg/h) | Data Source |

| N-desethyloxybutynin | CYP3A4, CYP3A5 | 16.5 ± 5.2 | 76.8 ± 3.7 | Furet, P. et al. (1995) |

| This compound | Likely FMO3, CYPs | Not Reported | Not Reported | - |

Note: The provided kinetic data for N-desethyloxybutynin formation is derived from studies using human liver microsomes. The absence of reported kinetic parameters for this compound formation highlights a key knowledge gap in the understanding of oxybutynin's metabolism.

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of this compound formation using human liver microsomes and subsequent analysis by LC-MS/MS. These are representative methods based on standard practices for studying drug metabolism.

In Vitro Incubation for this compound Formation

This protocol describes a typical incubation of oxybutynin with human liver microsomes to generate its N-oxide metabolite.

Materials:

-

Oxybutynin hydrochloride

-

Pooled human liver microsomes (HLMs)

-

0.1 M Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Ice-cold acetonitrile (B52724) with an appropriate internal standard (e.g., deuterated oxybutynin)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of oxybutynin in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <1%).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Human liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

-

MgCl2 (final concentration of 3-5 mM)

-

Oxybutynin (at a range of concentrations, e.g., 1-100 µM, to determine kinetics)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) to ensure measurement within the linear range of metabolite formation.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis for this compound Quantification

This protocol outlines a general method for the quantification of this compound. Specific parameters will require optimization.

Instrumentation:

-

A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the parent drug from its metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Optimization: The declustering potential, collision energy, and other source parameters should be optimized for each analyte to maximize sensitivity.

Visualizations

Metabolic Pathway of Oxybutynin

Caption: Metabolic pathways of Oxybutynin, highlighting the N-oxidation route.

Experimental Workflow for In Vitro Metabolism

References

- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ClinPGx [clinpgx.org]

- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxybutynin N-Oxide: An In-Depth Technical Guide to its Role as a Primary Metabolite of Oxybutynin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder, undergoes extensive first-pass metabolism, leading to the formation of several metabolites. While the N-deethylated metabolite, N-desethyloxybutynin (DEO), is well-characterized and known to contribute to both the therapeutic and adverse effects of the parent drug, another primary metabolic pathway involves the N-oxidation of the tertiary amine. This technical guide provides a comprehensive overview of oxybutynin N-oxide, detailing its formation, subsequent transformation, and the analytical methodologies for its study. Although quantitative data in humans remains limited, this document consolidates the current understanding of this compound's place in the metabolic fate of oxybutynin.

Introduction

Oxybutynin is a tertiary amine and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, exerting a direct antispasmodic effect on smooth muscle.[1] Its clinical efficacy is, however, paralleled by a significant side-effect profile, largely attributed to its metabolites. The metabolism of oxybutynin is complex, with N-deethylation, N-oxidation, and hydroxylation representing the three primary oxidative pathways.[2] This guide focuses specifically on the N-oxidation pathway and its product, this compound (Oxy-NO).

The N-Oxidation Metabolic Pathway

In addition to the well-documented N-deethylation pathway, N-oxidation of the propargylamine (B41283) moiety of oxybutynin has been identified as a distinct metabolic route.[2][3] This biotransformation results in the formation of this compound.

Enzymatic Involvement

The metabolism of oxybutynin is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme responsible for N-deethylation.[4][5] While the specific CYP isozymes that catalyze the N-oxidation of oxybutynin have not been definitively identified, it is highly probable that CYP3A4 also plays a significant role in this oxidative pathway.

Rearrangement to Enaminoketone

This compound is an unstable intermediate that undergoes a subsequent intramolecular prototropic rearrangement to form a more stable enaminoketone metabolite, (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (Oxy-EK).[2][4] This rearrangement is a key feature of the N-oxidation pathway.

The metabolic cascade of oxybutynin, including the N-oxidation pathway, is depicted in the following diagram:

Quantitative Data

Quantitative data on the plasma concentrations and the exact percentage of oxybutynin metabolized via the N-oxidation pathway in humans are not extensively reported in the available literature. Most pharmacokinetic studies have focused on the parent drug and its pharmacologically active N-desethyl metabolite. However, in vivo studies in rats have confirmed the presence of both this compound and the enaminoketone in plasma and urine.[2]

| Analyte | Matrix | Species | Concentration/Amount | Citation |

| This compound | Plasma, Urine | Rat | Detected, but not quantified | [2] |

| Enaminoketone (Oxy-EK) | Plasma, Urine | Rat | Detected, but not quantified | [2] |

Experimental Protocols

The identification and characterization of this compound and its rearrangement product have been achieved through in vitro and in vivo studies. The following sections outline the general methodologies employed.

In Vitro Metabolism Studies

-

Objective: To investigate the formation of this compound in a controlled environment using liver microsomal fractions.

-

Methodology:

-

Incubation: Oxybutynin is incubated with human or rat liver microsomes in the presence of an NADPH-regenerating system.

-

Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

-

A generalized workflow for in vitro metabolism studies is presented below:

In Vivo Metabolism Studies

-

Objective: To detect the presence of this compound and its metabolites in biological fluids following administration of oxybutynin to a living organism.

-

Methodology:

-

Dosing: Oxybutynin is administered to laboratory animals (e.g., rats), typically via oral gavage.

-

Sample Collection: Blood and urine samples are collected at predetermined time points.

-

Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest.

-

Analysis: The extracted samples are analyzed by LC-MS/MS.

-

Synthesis of this compound Reference Standard

The synthesis of an analytical reference standard is crucial for the accurate identification and quantification of a metabolite.

-

Method: Oxybutynin free base can be oxidized to this compound using a suitable oxidizing agent, such as hydrogen peroxide.[4] The resulting product can then be purified using chromatographic techniques. The availability of a synthesized standard allows for the confirmation of the metabolite's identity by comparing its retention time and mass spectral data with the in vitro and in vivo samples.[4]

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the analytical technique of choice for the sensitive and selective detection and quantification of drug metabolites.

-

Chromatography: A reversed-phase HPLC column (e.g., C18) is typically used to separate oxybutynin and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The precursor ion (the protonated molecule [M+H]⁺) of this compound would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Oxybutynin | 358.2 | 142.2 |

| N-Desethyloxybutynin | 330.3 | 96.1 |

| This compound | 374.2 (Predicted) | To be determined |

Note: The specific MRM transitions for this compound would need to be determined empirically using a synthesized standard.

Pharmacological Activity and Significance

The pharmacological activity of this compound itself has not been extensively studied. However, its stable rearrangement product, the enaminoketone (Oxy-EK), has been investigated and was found to lack antimuscarinic activity at M1, M2, and M3 receptors.[2] Furthermore, Oxy-EK did not show reactivity with glutathione, suggesting it is not a reactive and potentially toxic metabolite.[2] The transient nature of this compound makes it challenging to assess its direct pharmacological effects in vivo.

The primary significance of the N-oxidation pathway currently lies in its contribution to the overall clearance of oxybutynin.[2] Understanding all metabolic pathways is crucial for a complete picture of a drug's disposition and for assessing potential drug-drug interactions.

Conclusion

This compound is a primary metabolite of oxybutynin formed via N-oxidation, a pathway that runs parallel to N-deethylation and hydroxylation. Although it is an unstable intermediate that readily rearranges to an inactive enaminoketone, its formation is a confirmed route of oxybutynin metabolism. Further research is warranted to quantify the extent of this pathway in humans and to fully elucidate the specific enzymes involved. The development and validation of a specific and sensitive analytical method for the routine quantification of this compound in human biological matrices would be a critical next step in advancing our understanding of this metabolite's role in the clinical pharmacology of oxybutynin.

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of Oxybutynin N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) is a widely prescribed antimuscarinic agent for the treatment of overactive bladder (OAB). Its clinical efficacy is, however, often accompanied by anticholinergic side effects, primarily attributed to the parent drug and its active metabolite, N-desethyloxybutynin (Oxy-DE).[1][2][3][4] The metabolic fate of oxybutynin is complex and has been the subject of extensive investigation to better understand its therapeutic and adverse effect profiles. A significant advancement in this area was the discovery and characterization of Oxybutynin N-oxide (Oxy-NO) as a notable metabolite. This technical guide provides an in-depth summary of the discovery, initial characterization, and metabolic pathways of this compound.

Metabolic Pathways of Oxybutynin

Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, in the liver and gut wall.[5] This metabolism results in a low absolute bioavailability of the oral tablet formulation, reported to be approximately 6%.[5][6] The metabolic processes lead to the formation of several metabolites, with N-desethyloxybutynin (Oxy-DE) being a major active metabolite. Recent studies have elucidated that N-oxidation is also a significant metabolic pathway for oxybutynin.[1][2][3][7]

The primary oxidative metabolic pathways of oxybutynin can be summarized as follows:

-

N-deethylation: This pathway leads to the formation of N-desethyloxybutynin (Oxy-DE), which retains significant antimuscarinic activity and is a major contributor to the side effects of the parent drug.[1][2][3][7]

-

N-oxidation: This pathway results in the formation of this compound (Oxy-NO).[1][2][3][7] This tertiary propargylamine (B41283) N-oxide can then undergo rearrangement to form an enaminoketone (Oxy-EK).[1][2][3][7]

-

Hydroxylation: This involves the hydroxylation of the cyclohexyl ring of the oxybutynin molecule.[1][2][3][7]

The following diagram illustrates the key metabolic pathways of oxybutynin:

Discovery and Characterization of this compound

The identification of this compound as a significant metabolite was a result of detailed in vitro and in vivo studies utilizing advanced analytical techniques.

Experimental Protocols

1. In Vitro Metabolism Studies:

-

Objective: To investigate the formation of oxybutynin metabolites in liver microsomes.

-

Methodology:

-

Incubation: Oxybutynin was incubated with rat and human liver microsomes in the presence of an NADPH-generating system.

-

Sample Preparation: The incubation mixtures were quenched, and the metabolites were extracted.

-

Analysis: The extracts were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites formed.[1][2][3][7] Deuterium-substituted oxybutynin was used to aid in the identification of metabolites.[3][8]

-

2. In Vivo Metabolism Studies:

-

Objective: To confirm the presence of this compound and its metabolites in vivo.

-

Methodology:

-

Animal Model: Male rats were administered oxybutynin orally.

-

Sample Collection: Plasma and urine samples were collected at various time points.

-

Sample Preparation: Samples were processed to extract the drug and its metabolites.

-

Analysis: The extracts were analyzed by LC-MS/MS to identify and quantify oxybutynin and its metabolites.[1][2][3][7]

-

The following diagram outlines the experimental workflow for the discovery of this compound:

Key Findings and Characterization

-

Identification: Two major primary oxidation products were identified in rat liver microsomes: N-desethyloxybutynin and this compound.[8]

-

Instability and Rearrangement: this compound was found to be unstable and undergoes thermolysis, leading to a decomposition product, 2-oxo-3-butenyl-2-cyclohexyl-2-phenylglycolate (Oxy-EK), through two consecutive rearrangements.[3][8] The formation of this enaminoketone was verified from synthetic this compound.[3][8]

-

Lack of Antimuscarinic Activity: The functional activity of the rearranged product, Oxy-EK, was investigated on muscarinic receptors (M1-3), and it was demonstrated to have a lack of antimuscarinic activity.[1][2][3][7]

-

Safety Profile: Despite the presence of an α,β-unsaturated function in Oxy-EK, it was found not to react with glutathione, indicating that no reactive and potentially toxic metabolites are formed during the clearance of oxybutynin through this pathway.[1][2][3][7]

Quantitative Data Summary

While comprehensive pharmacokinetic data for this compound is not as extensively reported as for the parent drug and N-desethyloxybutynin, the following tables summarize key available quantitative information.

Table 1: Pharmacokinetic Parameters of Oxybutynin and N-desethyloxybutynin (Oral Administration)

| Parameter | Oxybutynin | N-desethyloxybutynin (Oxy-DE) | Reference |

| Cmax | Varies by formulation | Generally higher than oxybutynin | [5] |

| Tmax | ~1 hour (immediate-release) | - | [5][6] |

| Half-life (t½) | 2-3 hours (immediate-release) | - | [5][6] |

| Bioavailability | ~6% | - | [5][6] |

Table 2: Analytical Method Parameters for Quantification

| Analyte | Method | LLOQ | Linearity Range | Reference |

| Oxybutynin | LC-MS/MS | 0.049 ng/mL | 0.049 - 13.965 ng/mL | [9] |

| N-desethyloxybutynin | LC-MS/MS | 0.249 ng/mL | 0.249 - 70.255 ng/mL | [9] |

| Oxybutynin | HPLC | 5 ng/mL (in bladder tissue) | 10 - 500 ng/mL | [10] |

Note: LLOQ = Lower Limit of Quantification

Conclusion

The discovery of N-oxidation as a significant metabolic pathway for oxybutynin has provided new insights into its complex pharmacology. The initial characterization of this compound and its rearrangement product, an enaminoketone, has revealed a pathway that contributes to the clearance of the drug without forming pharmacologically active or toxic metabolites. This understanding is crucial for the development of future formulations and therapeutic strategies aimed at optimizing the efficacy and safety profile of oxybutynin. Further research into the quantitative aspects of this compound formation and its clinical implications will continue to be an important area of investigation in drug metabolism and development.

References

- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. research.uniupo.it [research.uniupo.it]

- 8. Metabolism of Oxybutynin: establishment of desethyloxybutynin and this compound formation in rat liver preparation using deuterium substitution and gas chromatographic mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchps.com [jchps.com]

- 10. Extraction and determination of oxybutynin in human bladder samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Oxybutynin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder, undergoes complex metabolism in vivo. Among its various metabolites, Oxybutynin N-oxide has emerged as a significant intermediate. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its metabolic fate and the application of theoretical and computational methodologies to elucidate its properties and reactivity. While dedicated computational studies on this compound are not extensively reported in the literature, this document outlines the established metabolic pathways and proposes a framework for future in silico investigations based on established computational techniques for similar N-oxide compounds.

Introduction to Oxybutynin and its N-oxide Metabolite

Oxybutynin is a tertiary amine and a potent antimuscarinic agent. Its therapeutic action is primarily attributed to its antagonism of muscarinic receptors in the bladder, leading to smooth muscle relaxation. The metabolism of oxybutynin is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This process leads to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin and the less characterized this compound.

Recent studies have shed light on a novel metabolic pathway involving the N-oxidation of the tertiary amine in oxybutynin to form this compound (Oxy-NO). This metabolite is of particular interest due to its subsequent chemical rearrangement into an enaminoketone (Oxy-EK), a transformation that has implications for the overall metabolic profile and potential stability of oxybutynin formulations.[1][2]

Metabolic Pathway of this compound Formation and Rearrangement

The formation of this compound is a key step in a newly delineated metabolic pathway for oxybutynin. This pathway proceeds as follows:

-

N-oxidation: The tertiary amine of oxybutynin is oxidized to form this compound.

-

Rearrangement: The resulting this compound, particularly the tertiary propargylamine (B41283) N-oxide moiety, undergoes a prototropic rearrangement to form an enaminoketone, designated as Oxy-EK.[1][3]

This metabolic route competes with other primary metabolic pathways of oxybutynin, such as N-deethylation and hydroxylation.[1] The enaminoketone metabolite, Oxy-EK, has been investigated for its functional activity and was found to lack antimuscarinic effects.[1]

Caption: Metabolic pathway of this compound formation and rearrangement.

Theoretical and Computational Approaches to Studying N-oxides

While specific computational studies on this compound are scarce, a variety of theoretical and computational methods are well-suited to investigate its properties. These approaches, which have been applied to other amine N-oxides, can provide valuable insights into the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method for studying the electronic structure of molecules. For this compound, DFT calculations could be employed to:

-

Determine Optimized Geometry: Predict the most stable three-dimensional structure of the molecule.

-

Calculate Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

-

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential to understand its reactivity.

-

Model Reaction Mechanisms: Elucidate the transition state and energy profile of the rearrangement of this compound to the enaminoketone, providing insights into the reaction kinetics and thermodynamics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations can model the behavior of this compound in a biological environment, such as in solution or near a protein. Key applications include:

-

Conformational Analysis: Explore the different shapes (conformations) the molecule can adopt and their relative stabilities.

-

Solvation Effects: Study how the presence of water or other solvents influences the structure and dynamics of the N-oxide.

-

Interactions with Biomolecules: Investigate potential binding modes and interactions with enzymes like cytochrome P450, which could provide a deeper understanding of its metabolic fate.

Proposed Computational Workflow for this compound

A hypothetical computational study of this compound would involve a multi-step workflow integrating various computational techniques.

Caption: Proposed computational workflow for studying this compound.

Quantitative Data

Currently, there is limited quantitative data from theoretical and computational studies specifically for this compound in the public domain. The following table summarizes key molecular properties obtained from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₁NO₄ | [4][5] |

| Molecular Weight | 373.5 g/mol | [4][5] |

| CAS Number | 80976-68-7 | [4] |

| IUPAC Name | 4-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethylbut-2-yn-1-amine oxide | [4] |

Experimental Protocols for In Silico Investigations

The following outlines a general protocol for a computational study of this compound, which can be adapted based on the specific research question.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended for good accuracy with organic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set such as cc-pVTZ should be employed for a balance of accuracy and computational cost.

-

Geometry Optimization: The initial structure of this compound would be built and its geometry optimized to find the lowest energy conformation.

-

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies for IR spectra prediction.

-

Transition State Search: For studying the rearrangement to the enaminoketone, methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods would be used to locate the transition state structure. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm the transition state connects the reactant (this compound) and the product (enaminoketone).

Molecular Dynamics (MD) Simulations

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) would be used to parameterize the this compound molecule.

-

System Setup: The molecule would be placed in a periodic box of water molecules (e.g., TIP3P or SPC/E water model).

-

Simulation Protocol:

-

Energy Minimization: To remove any steric clashes.

-

Equilibration: A multi-step process involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.

-

Production Run: A long simulation (nanoseconds to microseconds) to sample the conformational space of the molecule.

-

Analysis: Trajectories would be analyzed to study properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bonding.

-

Conclusion

This compound is a noteworthy metabolite of oxybutynin, participating in a unique metabolic pathway involving its rearrangement to an enaminoketone. While direct computational investigations on this specific molecule are currently limited, the application of established theoretical methods like DFT and MD simulations holds significant promise for a deeper understanding of its structure, stability, and reactivity. The proposed computational workflow provides a roadmap for future research that can generate valuable data for drug development professionals and researchers in the field of pharmacology and medicinal chemistry. Such studies would be instrumental in further characterizing the metabolic profile of oxybutynin and could inform the design of new drug candidates with improved metabolic stability.

References

- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Oxybutynin-N-Oxide | Axios Research [axios-research.com]

Oxybutynin N-oxide: A Technical Overview of its Physicochemical Properties and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of Oxybutynin (B1027) N-oxide, a key metabolite of the anticholinergic drug oxybutynin. This document also outlines detailed experimental protocols for the determination of these physicochemical properties and presents a visualization of the metabolic pathway of oxybutynin, highlighting the formation and transformation of its N-oxide derivative.

Physicochemical Data

The following table summarizes the known quantitative and qualitative data for the melting point and solubility of Oxybutynin N-oxide.

| Property | Value | Solvents | Citation |

| Melting Point | 48-50°C | Not Applicable | [1] |

| Solubility | Soluble | Chloroform, Methanol, DMSO | [2][3] |

| No quantitative data available |

Metabolic Pathway of Oxybutynin

Oxybutynin undergoes extensive metabolism in the liver, primarily through oxidation. Three main metabolic pathways have been identified: N-deethylation, N-oxidation, and hydroxylation. The formation of this compound is a key step in the N-oxidation pathway. This N-oxide can then undergo rearrangement to form an enaminoketone.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the melting point and solubility of a crystalline solid compound such as this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Invert the open end of a capillary tube and press it gently into the powdered sample until a small amount of the solid is packed into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to cause the sample to fall to the bottom. Repeat this process until the packed sample is approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare a new sample and set the heating rate to be slow (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range.

-

Determination of Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Solvent of interest (e.g., water, methanol, chloroform)

-

This compound

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This filtered solution represents the saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Reporting:

-

The solubility is reported as the determined concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

-

This technical guide provides a foundational understanding of the physicochemical properties and metabolic fate of this compound. The provided protocols offer a starting point for researchers to conduct their own detailed investigations. Further studies are warranted to establish quantitative solubility data for this important metabolite.

References

Oxybutynin N-oxide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

| Parameter | Value | Reference |

| Compound Name | Oxybutynin (B1027) N-oxide | |

| CAS Number | 80976-68-7 | |

| Molecular Formula | C22H31NO4 | [1] |

| Molecular Weight | 373.49 g/mol | [1] |

| IUPAC Name | 4-(diethylamino)-2-butyn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate N-oxide |

Introduction

Oxybutynin N-oxide is a significant metabolite of the anticholinergic drug oxybutynin.[2][3] Oxybutynin is widely prescribed for the treatment of overactive bladder due to its action on muscarinic receptors.[4] Understanding the metabolic fate of oxybutynin is crucial for comprehending its complete pharmacological and toxicological profile. This technical guide provides an in-depth overview of this compound, including its formation, potential synthesis for use as a reference standard, analytical quantification, and known biological relevance.

Metabolic Pathway of Oxybutynin

Oxybutynin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[5] One of the identified metabolic routes is the N-oxidation of the tertiary amine in the oxybutynin molecule, leading to the formation of this compound.[2][3]

A study by Aprile et al. delineated a new metabolic scheme for oxybutynin, highlighting three primary oxidative pathways: N-deethylation, N-oxidation, and hydroxylation of the cyclohexyl ring.[2] The N-oxidation pathway results in the formation of this compound (Oxy-NO). This metabolite can then undergo further rearrangement to form an enaminoketone (Oxy-EK).[2]

Below is a simplified representation of the metabolic formation of this compound.

Caption: Metabolic formation of this compound.

Experimental Protocols

General Synthesis of Tertiary Amine N-oxides

Principle: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of the N-oxide bond.

Common Oxidizing Agents:

-

Hydrogen peroxide (H₂O₂)[7]

-

meta-Chloroperoxybenzoic acid (mCPBA)[6]

-

2-Sulfonyloxaziridines (Davis' reagents)[8]

Illustrative Protocol using Hydrogen Peroxide:

-

Dissolution: Dissolve the tertiary amine (Oxybutynin) in a suitable solvent such as methanol, ethanol, or water.[7]

-

Oxidation: Add a stoichiometric or slight excess of a concentrated solution of hydrogen peroxide (e.g., 30-35%) to the solution of the amine. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the more polar N-oxide product.

-

Work-up: Once the reaction is complete, any excess hydrogen peroxide can be quenched by the addition of a reducing agent, such as sodium sulfite (B76179) or manganese dioxide.[8]

-

Isolation and Purification: The N-oxide product can be isolated by removal of the solvent under reduced pressure. Purification can be achieved by recrystallization or column chromatography on a suitable stationary phase like alumina.[8]

Quantification of Oxybutynin and its Metabolites by LC-MS/MS

The analysis of oxybutynin and its metabolites, including the N-oxide, in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.[2][9][10]

Sample Preparation:

-

Extraction: Biological samples (e.g., plasma, urine, liver microsomes) are typically subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances.[9][10] A common LLE solvent system is a mixture of methyl tert-butyl ether and ethyl acetate.[9]

-

Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC mobile phase.[10]

Chromatographic and Mass Spectrometric Conditions (Illustrative):

| Parameter | Typical Conditions | Reference |

| LC Column | C18 reversed-phase column (e.g., Cosmosil C18, 150 mm x 4.6 mm, 5 µm) | [9] |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) | [9] |

| Flow Rate | Isocratic or gradient elution at a flow rate suitable for the column dimensions | [9] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [10] |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | |

| Product Ion (Q3) | Specific fragment ions of this compound |

Quantitative Data

The following table summarizes illustrative quantitative data related to the analysis of oxybutynin and its major active metabolite, N-desethyloxybutynin. While specific quantitative data for this compound is not detailed in the provided search results, the analytical methods are applicable to its quantification.

| Analyte | Matrix | Concentration Range | Analytical Method | Reference |

| Oxybutynin | Human Plasma | 0.050 - 10.0 ng/mL | LC-MS/MS | [9] |

| N-desethyloxybutynin | Human Plasma | 0.500 - 100 ng/mL | LC-MS/MS | [9] |

| Oxybutynin | Human Plasma | 0.049 - 13.965 ng/mL | LC-MS/MS | [10] |

| N-desethyloxybutynin | Human Plasma | 0.249 - 70.255 ng/mL | LC-MS/MS | [10] |

Pharmacological Relevance

The pharmacological activity of this compound itself has not been extensively characterized in the provided literature. However, a study by Aprile et al. investigated the functional activity of the rearranged product of the N-oxide, the enaminoketone (Oxy-EK).[2] Their findings demonstrated that Oxy-EK lacks antimuscarinic activity at the M1, M2, and M3 receptors.[2] This suggests that the N-oxidation pathway may represent a detoxification route for oxybutynin. In contrast, the N-desethylated metabolite of oxybutynin is known to be pharmacologically active.[4]

The logical relationship for the activity of these metabolites can be visualized as follows:

Caption: Pharmacological activity of oxybutynin metabolites.

Conclusion

This compound is a metabolite of oxybutynin formed via the N-oxidation pathway. While its own pharmacological activity is not well-defined, its formation and subsequent rearrangement appear to lead to inactive products, suggesting a role in the detoxification of the parent drug. The synthesis of an this compound standard is achievable through general oxidation methods for tertiary amines, and its quantification in biological samples can be reliably performed using sensitive LC-MS/MS techniques. Further research into the specific biological properties of this compound could provide a more complete understanding of the overall pharmacology of oxybutynin.

References

- 1. scbt.com [scbt.com]

- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. EP1348692A1 - Process for the preparation of amine oxides - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchps.com [jchps.com]

Methodological & Application

Application Note: High-Throughput Analysis of Oxybutynin N-oxide in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxybutynin (B1027) N-oxide, a significant metabolite of the anticholinergic agent Oxybutynin, in human plasma. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and outlines the optimized chromatographic and mass spectrometric conditions. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis, offering high sensitivity, specificity, and throughput.

Introduction

Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, including Oxybutynin N-oxide.[1][2][3][4][5] Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety. This compound is formed through the N-oxidation of the tertiary amine in the parent molecule.[1][2][3][4] This application note provides a detailed protocol for a validated LC-MS/MS method to accurately quantify this compound in human plasma, addressing the need for a reliable analytical tool in drug development and clinical research.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Oxybutynin-d11 (internal standard, IS)

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water (18.2 MΩ·cm)

Equipment

-

High-performance liquid chromatography (HPLC) system (e.g., Shimadzu, Agilent, or Waters)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, or Agilent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples and standards at room temperature.

-

To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (Oxybutynin-d11, 100 ng/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 1.0 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (90:10 acetonitrile:10 mM ammonium acetate with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 10% A, 90% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 3.5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | This compound | Oxybutynin-d11 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 374.2 → 142.2 | 369.3 → 142.2 |

| Collision Energy (eV) | 25 | 28 |

| Declustering Potential (V) | 80 | 85 |

| Ion Spray Voltage (V) | 5500 | 5500 |

| Source Temperature (°C) | 500 | 500 |

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | <15% (<20% at LLOQ) |

| Recovery | >85% |

| Matrix Effect | Minimal |

| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for any variability during sample preparation and analysis. The chromatographic conditions provided good peak shape and resolution, with no interference from endogenous plasma components. The total run time of 3.5 minutes allows for the high-throughput analysis of a large number of samples.